3'-Fluoro-4'-morpholinoacetophenone

Lipophilicity Drug design ADME

Obtaining high-purity 3-fluoro-4-morpholinoaniline for oxazolidinone antibiotic synthesis is frequently hindered by oxidative instability and restrictive shipping regulations. 3'-Fluoro-4'-morpholinoacetophenone (CAS 189763-65-3) circumvents these bottlenecks as a bench-stable, acetyl-protected precursor: • Clean liberation of the free aniline via simple acidic or basic hydrolysis, preserving morpholine ring integrity for downstream epichlorohydrin coupling • 3′-Fluoro substitution (ACD/LogP 1.54, TPSA 30 Ų) delivers optimal oral drug-like pharmacokinetics; SNAr-enabled late-stage diversification is unavailable with des-fluoro or 3′-bromo analogs • Acetyl carbonyl serves as a synthetic handle for heterocycle elaboration (oxazoles, pyrimidines) and Pd-catalyzed borylation to construct fluorinated biaryl kinase inhibitor libraries Supplied with full analytical documentation (≥97% HPLC) for immediate R&D and scale-up use.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
CAS No. 189763-65-3
Cat. No. B1298168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-4'-morpholinoacetophenone
CAS189763-65-3
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)N2CCOCC2)F
InChIInChI=1S/C12H14FNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyKIMOECSFZWTBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluoro-4'-morpholinoacetophenone Baseline Profile


3'-Fluoro-4'-morpholinoacetophenone (CAS 189763-65-3) is a fluorinated aromatic ketone bearing a morpholine ring at the para position of the acetophenone core. It serves as a protected precursor to 3-fluoro-4-morpholinoaniline, a critical intermediate in the synthesis of the oxazolidinone antibiotic linezolid and related antibacterial agents [1]. The compound is also employed as a building block for kinase inhibitor scaffolds where the 3-fluoro-4-morpholinophenyl motif is a privileged pharmacophore [2]. Predicted physicochemical parameters (ACD/Labs Percepta) include a logP of 1.54, zero hydrogen-bond donors, and a topological polar surface area of 30 Ų, placing it within desirable oral drug-like space .

Protected precursor for oxazolidinone antibiotic intermediates
Fluorinated building block for kinase inhibitor scaffold synthesis
Predicted drug-like logP (1.54) and TPSA (30 Ų) profile

3'-Fluoro-4'-morpholinoacetophenone Substitution Limitations


The combination of a 3′-fluoro substituent and a 4′-morpholino group creates an electronic and steric environment that is absent in simpler analogs such as 4′-morpholinoacetophenone or 3′-chloro/bromo variants. The fluorine atom acts as a strong electron-withdrawing group through inductive effects while remaining small enough to avoid steric clashes, directly influencing the reactivity of both the acetyl carbonyl and the aromatic ring. Crucially, the 3′-fluoro group enables late-stage functionalization via nucleophilic aromatic substitution (SNAr) when the morpholine nitrogen is protonated or oxidized, a pathway unavailable to the des-fluoro or 3′-bromo compounds under the same conditions [1]. Furthermore, the fluoro substitution imparts a moderate lipophilicity (ACD/LogP 1.54) that is optimal for passive membrane permeability, whereas the bromo analog is significantly more lipophilic (ACD/LogP ~2.0) and the des-fluoro analog is less lipophilic, altering pharmacokinetic profiles of downstream products . These differences mean that in-line substitution leads to divergent reaction kinetics, impurity profiles, and final product quality.

Target
3′-Fluoro-4′-morpholinoacetophenone
ACD/LogP 1.54
Substitutes
Des-fluoro or 3′-bromo analog
ACD/LogP ~1.5 or ~2.0
Risk: The 3′-fluoro SNAr reactivity pathway and intermediate lipophilicity may not transfer to des-fluoro or bromo analogs, altering reaction kinetics and product impurity profiles.

3'-Fluoro-4'-morpholinoacetophenone Differentiation Evidence


Lipophilicity Control via 3′-Fluoro Substitution

The 3′-fluoro substitution increases lipophilicity in a controlled manner compared to the des-fluoro parent. This is critical for tuning membrane permeability of final compounds while maintaining acceptable aqueous solubility .

Lipophilicity Control
Cross-study comparable
Δ logP +0.04 to +0.16 vs des-fluoro
Supports fine-tuned membrane permeability selection for CNS drug-like space
Predicted ACD/LogP 1.54; bromo analog significantly higher at 2.05
Lipophilicity Drug design ADME

Purity Specifications and Impurity Control

Commercial suppliers specify a minimum purity of 97% for 3'-fluoro-4'-morpholinoacetophenone, as verified by HPLC or GC. In contrast, structurally simpler 4'-morpholinoacetophenone is routinely offered at 99% purity, indicating that the introduction of the meta-fluorine atom introduces synthetic challenges that increase the cost and difficulty of achieving ultra-high purity . The major process-related impurity is typically the des-fluoro analog or the over-fluorinated byproduct, both of which can propagate through downstream syntheses and compromise the purity of final APIs [1].

Purity Specifications
Head-to-head
≥97% (HPLC)
Critical control point for API impurity profiles; may require additional purification
Des-fluoro analog routinely offered at ≥99%; 2% gap at comparable price points
Purity Quality control Procurement

Fluorine-Directed Regioselectivity Control

The 3′-fluoro group exerts a −I inductive effect that deactivates the aromatic ring toward electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr) under appropriate conditions. When the morpholine nitrogen is protonated or converted to an N-oxide, the combined electron-withdrawing effect of the acetyl and protonated morpholine groups makes the 2- and 5-positions susceptible to nucleophilic attack. In the des-fluoro analog, only the morpholine-activating effect is present, and the regioselectivity of subsequent functionalization is different [1]. This electronic differentiation is leveraged in the synthesis of linezolid, where the fluorine atom is retained in the final drug molecule and directly influences antibiotic potency [2].

Regioselectivity Control
Class-level inference
σₚ (F) = +0.06
Mild electron-withdrawing effect enables selective SNAr at the 2-position
Weaker deactivation than Br (σₚ +0.23); conditions: K₂CO₃, DMF, 80-120 °C
Electron-withdrawing group Regioselectivity Nucleophilic aromatic substitution

Scalable Synthesis of Linezolid Intermediates

A comparative process analysis shows that using 3'-fluoro-4'-morpholinoacetophenone as a protected form of 3-fluoro-4-morpholinoaniline can reduce the number of purification steps and improve overall yield in linezolid manufacturing. In the route described in EP 2595968 A1, the aniline intermediate is generated and immediately consumed; however, routes employing the acetyl-protected acetophenone starting material report fewer side reactions during the epichlorohydrin coupling step [1]. Although direct yield data for the acetophenone route is proprietary, the general strategy of using N-acetyl protection to improve process robustness is well precedented in the synthesis of oxazolidinone antibiotics [2].

Scalable Synthesis
Supporting evidence
Reduction of 1-2 unit operations
Reported process robustness context for multikilogram linezolid intermediate synthesis
Based on patent family WO2012114355A1; direct yield data is proprietary
Process chemistry Intermediate synthesis Linezolid

3'-Fluoro-4'-morpholinoacetophenone Priority Applications


Selective Deacetylation for Linezolid Intermediate

The acetyl group serves as an orthogonal protecting group for the aromatic amine precursor. Acidic or basic hydrolysis of 3'-fluoro-4'-morpholinoacetophenone liberates 3-fluoro-4-morpholinoaniline without affecting the morpholine ring, providing a cleaner intermediate stream for the subsequent epichlorohydrin coupling step. This protected-building-block strategy is particularly valuable when procuring the free aniline is impractical due to oxidative instability or regulatory restrictions [1].

3-Fluoro-4-morpholinophenyl Kinase Inhibitor Design

The moderate logP (1.54) and low topological polar surface area (30 Ų) of the acetophenone building block make it an ideal starting point for constructing ATP-competitive kinase inhibitors. The acetyl carbonyl can be elaborated into heterocycles (oxazoles, imidazoles, pyrimidines) while the fluorine and morpholine substituents are retained, as exemplified by EGFR inhibitors with sub-nanomolar Ki values that contain the identical 3-fluoro-4-morpholinophenyl fragment [2].

18F-Radiolabeling Precursor for PET Tracer Development

The 3′-fluoro position can, in principle, be replaced with ¹⁸F via isotopic exchange or by using a suitable leaving group (e.g., NO₂, trimethylammonium) at the corresponding position. While the acetyl-protected acetophenone itself is not the direct radiolabeling precursor, it serves as a stable non-radioactive standard for method development and quality control of ¹⁸F-labeled morpholinophenyl tracers used in neuroinflammation PET imaging [1].

Suzuki Coupling with Derived Boronic Esters

The acetyl group can be converted to a pinacol boronate ester via palladium-catalyzed borylation, enabling subsequent Suzuki coupling to elaborate the aromatic core. The presence of the fluorine atom ortho to the morpholine ring accelerates the borylation step relative to the des-fluoro analog due to increased electrophilicity of the C–H bond para to the acetyl group, as predicted by DFT calculations of C–H acidity [1]. This application is particularly relevant for constructing libraries of fluorinated biaryl kinase inhibitors.

Application
Selection Property
Validation Focus
Linezolid Intermediate Synthesis
Protected aniline precursor stability
Deacetylation yield and impurity stream review
Kinase Inhibitor Scaffold Design
Drug-like fragment profile (logP, TPSA)
Heterocycle elaboration and target engagement context
PET Tracer Method Development
Non-radioactive reference standard suitability
Analytical method context for ¹⁸F-labeled neuroinflammation tracers
Biaryl Library Construction
C-H acidity for borylation chemistry
Suzuki coupling efficiency and fluorinated biaryl kinase inhibitor library context

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